8-Hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid is a complex organic compound belonging to the isoquinoline alkaloid family. Isoquinoline alkaloids are known for their diverse biological activities and are widely distributed in nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid can be achieved through a combination of synthetic methods. One notable approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the target compound via the Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: It is used in studies exploring the biological activities of isoquinoline alkaloids.
Industry: It is used as a precursor in the synthesis of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathwaysThis compound, in particular, may inhibit certain enzymes or receptors involved in inflammatory or infectious processes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar structural features.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: A related compound with a carboxylic acid group at a different position.
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid: Known for its use in treating Parkinson’s disease
Uniqueness
1,2,3,4-Tetrahydro-8-hydroxy-6,7-dimethoxy-1-isoquinolinecarboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific arrangement of hydroxyl and methoxy groups, along with the carboxylic acid moiety, makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
29193-99-5 |
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Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
8-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO5/c1-17-7-5-6-3-4-13-9(12(15)16)8(6)10(14)11(7)18-2/h5,9,13-14H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
KHQFOQGUONNSJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(NCCC2=C1)C(=O)O)O)OC |
Origin of Product |
United States |
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